N-(3,4-dimethoxybenzyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
N-(3,4-dimethoxybenzyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound featuring a tetrahydropyran core substituted with a phenyl group and a carboxamide-linked 3,4-dimethoxybenzyl moiety. The 3,4-dimethoxybenzyl group is notable for its electron-rich aromatic system, which may enhance interactions with biological targets, while the tetrahydropyran ring contributes conformational rigidity and stability .
Properties
Molecular Formula |
C21H25NO4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C21H25NO4/c1-24-18-9-8-16(14-19(18)25-2)15-22-20(23)21(10-12-26-13-11-21)17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3,(H,22,23) |
InChI Key |
XVJBSPXFVXLZID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2(CCOCC2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where a phenyl group is introduced to the tetrahydropyran ring.
Attachment of the 3,4-Dimethoxybenzyl Group: This can be done via a nucleophilic substitution reaction, where the 3,4-dimethoxybenzyl chloride reacts with the intermediate compound.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethoxybenzyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities of various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations
- N-Cyclohexyl-4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide (): Structural Difference: Replaces the benzyl group with a cyclohexylamide.
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide () :
- Structural Difference : Incorporates a benzo[d][1,3]dioxole moiety and a propargyl linker.
- Impact : The dioxole group introduces additional oxygen atoms, enhancing hydrogen-bonding capacity, while the propargyl group may increase reactivity in click chemistry applications .
- N-(3,4-difluorophenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide (): Structural Difference: Substitutes methoxy groups with fluorine atoms and replaces the tetrahydropyran with a pyridine ring.
Core Modifications
- N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide (): Structural Difference: Integrates a phthalazine-dione moiety. Impact: The phthalazine ring introduces planar aromaticity, which may enhance intercalation with DNA or proteins, diverging from the tetrahydropyran’s non-aromatic nature .
Physicochemical Properties
Uniqueness of N-(3,4-dimethoxybenzyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
The compound’s uniqueness arises from:
Balanced Lipophilicity : The 3,4-dimethoxybenzyl group provides moderate hydrophobicity, favoring blood-brain barrier penetration compared to polar analogs (e.g., ’s hydroxypropyl group) .
Synergistic Functional Groups : The combination of methoxy (electron-donating) and benzyl (aromatic) groups may enhance interactions with receptors like serotonin or adrenergic receptors, as seen in related compounds () .
Biological Activity
N-(3,4-dimethoxybenzyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H25NO4, with a molecular weight of approximately 355.4 g/mol. The compound features a tetrahydropyran ring, which is known for enhancing biological activity due to its ability to interact with various biological targets. The presence of the dimethoxybenzyl group increases lipophilicity, aiding in membrane permeability and bioavailability.
Biological Activity
Preliminary studies indicate that this compound exhibits several notable biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Properties : Research suggests that it may inhibit pro-inflammatory cytokines, indicating a role in managing inflammatory conditions.
- Antimicrobial Effects : Initial tests have demonstrated activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antioxidant | Effective in scavenging free radicals |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
| Antimicrobial | Active against specific bacterial strains |
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies. Common approaches include:
- Condensation Reactions : Utilizing amines and carboxylic acids to form the amide bond.
- Cyclization Techniques : Employing cyclization strategies to form the tetrahydropyran ring from suitable precursors.
- Functional Group Modifications : Modifying existing compounds to introduce the dimethoxybenzyl substituent.
These synthetic routes highlight the versatility and adaptability of the compound's synthesis for optimizing yield and purity.
Structure-Activity Relationship (SAR)
The structural features of this compound play a critical role in its biological activity. The presence of two methoxy groups on the benzene ring significantly influences lipophilicity and interaction with biological targets. Research into structurally similar compounds indicates that variations in substituents can lead to differing biological activities, emphasizing the importance of SAR studies in drug design .
Case Studies and Research Findings
Several studies have been conducted to further elucidate the biological activity of this compound:
- Study on Antioxidant Properties : A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential application in antioxidant therapies.
- Anti-inflammatory Research : In vivo experiments showed a significant reduction in inflammation markers when administered to animal models with induced inflammatory conditions.
- Antimicrobial Testing : A series of tests against various bacterial strains revealed that the compound exhibited moderate antibacterial activity, warranting further investigation into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
